molecular formula C8H8ClNO4S B13519865 Methyl 3-chloro-5-sulfamoylbenzoate

Methyl 3-chloro-5-sulfamoylbenzoate

Cat. No.: B13519865
M. Wt: 249.67 g/mol
InChI Key: IHYRDJNPMXLOMK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-sulfamoylbenzoate (CAS: 1208076-26-9) is a halogenated aromatic ester characterized by a methyl ester group at the benzoate position, a chlorine substituent at the 3-position, and a sulfamoyl group (-SO₂NH₂) at the 5-position of the benzene ring. This compound is listed as a discontinued product, primarily utilized in research and development contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-5-sulfamoylbenzoate typically involves the chlorination of methyl benzoate followed by sulfonation. One common method includes the reaction of methyl 3-chlorobenzoate with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: For large-scale industrial production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-sulfamoylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The sulfamoyl group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the sulfonic acid derivative.

Scientific Research Applications

Methyl 3-chloro-5-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites. The sulfamoyl group plays a crucial role in this interaction, forming hydrogen bonds with amino acid residues in the enzyme’s active site. This binding can disrupt the enzyme’s normal function, leading to its inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-chloro-5-sulfamoylbenzoate

  • Structure : The ethyl ester analog replaces the methyl group with an ethyl ester (-COOCH₂CH₃).
  • Molecular Weight : 263.70 g/mol (vs. ~249.68 g/mol for the methyl ester, assuming a 14 g/mol difference due to the ethyl group) .
  • No data on reactivity or biological activity are available, but ester chain length often influences metabolic stability in vivo.

Methyl 3-bromo-4-chloro-5-fluorobenzoate

  • Structure : Features bromine (3-position), chlorine (4-position), and fluorine (5-position) substituents, with a methyl ester group.
  • Molecular Weight : 267.48 g/mol .
  • Key Differences :
    • The additional halogen (Br, F) substituents enhance molecular weight and polarizability, likely increasing reactivity in cross-coupling reactions.
    • Fluorine’s electronegativity may alter electronic properties, impacting interactions with biological targets.

Methyl-5-amino-2-chlorobenzoate

  • Structure: Substitutes the sulfamoyl group with an amino (-NH₂) group at the 5-position and chlorine at the 2-position.
  • Molecular Weight : 185.61 g/mol .
  • The amino group introduces basicity, which may influence pH-dependent stability.

Sulfonylurea-Based Methyl Esters (e.g., Metsulfuron-methyl)

  • Structure : Contains a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring, with a methyl ester group.
  • The triazine ring enhances aromatic stacking interactions, critical for target binding in agrochemical applications.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Status
Methyl 3-chloro-5-sulfamoylbenzoate 1208076-26-9 C₈H₇ClNO₄S ~249.68* Cl (3), SO₂NH₂ (5), COOCH₃ Discontinued
Ethyl 3-chloro-5-sulfamoylbenzoate 1339163-01-7 C₉H₁₀ClNO₄S 263.70 Cl (3), SO₂NH₂ (5), COOCH₂CH₃ Available
Methyl 3-bromo-4-chloro-5-fluorobenzoate 1160574-62-8 C₈H₅BrClFO₂ 267.48 Br (3), Cl (4), F (5), COOCH₃ Available
Methyl-5-amino-2-chlorobenzoate 42122-75-8 C₈H₈ClNO₂ 185.61 Cl (2), NH₂ (5), COOCH₃ Available
Metsulfuron-methyl 74223-64-6 C₁₄H₁₅N₅O₆S 381.36 SO₂NHCONH-triazine, COOCH₃ Commercial herbicide

*Estimated based on ethyl analog data.

Key Findings and Implications

Substituent Effects: Halogenation (Cl, Br, F) increases molecular weight and lipophilicity, impacting solubility and reactivity .

Research Gaps: No data on biological activity, toxicity, or specific applications for this compound are available in the provided evidence.

Biological Activity

Methyl 3-chloro-5-sulfamoylbenzoate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is crucial for its biological activity. The compound also contains a chlorine atom and a methyl ester group, contributing to its unique reactivity profile. The structural formula can be represented as follows:

C9H10ClNO3S\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and proteins. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase involved in bacterial folate synthesis. This inhibition disrupts bacterial growth, indicating potential antimicrobial properties .
  • Hydrophobic Interactions : The chlorine and ester groups facilitate hydrophobic interactions with target proteins, modulating their activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for treating infections. For example, it has shown activity against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes responsible for inflammation, positioning it as a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy : A laboratory study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity.
  • Anti-inflammatory Mechanism Investigation : Another study explored the compound's ability to reduce cytokine levels in vitro using human macrophage cell lines. Results showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 50% at concentrations of 25 µM, highlighting its potential role in managing inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Characteristics
This compoundMethyl ester with sulfonamide groupExhibits strong antimicrobial and anti-inflammatory effects
Ethyl 3-chloro-5-sulfamoylbenzoateEthyl ester instead of methylSimilar biological activity but differing solubility
Methyl 4-amino-5-sulfamoylbenzoateDifferent amino group positionPotentially different enzyme selectivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-chloro-5-sulfamoylbenzoate, and how do reaction parameters (e.g., temperature, catalysts) affect yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of methyl 3-chlorobenzoate derivatives. For example, introducing the sulfamoyl group via chlorosulfonic acid treatment under controlled anhydrous conditions (0–5°C) minimizes side reactions. Catalysts like pyridine can enhance sulfamoylation efficiency. Reaction progress should be monitored via TLC or HPLC to optimize purity (>97%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., sulfamoyl at C5, chloro at C3). Key signals include δ ~8.0 ppm (aromatic H) and δ ~3.9 ppm (methyl ester).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 264.0 for C₈H₇ClNO₄S).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) and detect impurities like hydrolyzed benzoic acid derivatives .

Q. How do solubility properties of this compound influence its use in organic synthesis?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Pre-saturation of solvents with inert gas (N₂/Ar) prevents ester hydrolysis during reactions. Solubility data guides solvent selection for Suzuki couplings or nucleophilic substitutions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity results of this compound in enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, ionic strength) affecting sulfamoyl group protonation (pKa ~10.5). Use isothermal titration calorimetry (ITC) to quantify binding constants under varied conditions. Computational docking (e.g., AutoDock Vina) can model interactions with target enzymes (e.g., carbonic anhydrase), identifying steric clashes or electrostatic mismatches in certain conformations .

Q. How does the sulfamoyl group’s electronic nature influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The sulfamoyl group (-SO₂NH₂) is a strong electron-withdrawing group (EWG), activating the benzene ring for NAS at the meta position (C5). Competitive reactions at C3 (chloro-substituted) can occur with softer nucleophiles (e.g., thiols). Use DFT calculations (B3LYP/6-31G*) to compare activation energies for substitution at C3 vs. C5, guiding reagent selection .

Q. What strategies resolve impurities in this compound batches, such as 4-chloro-5-sulfamoylbenzoic acid?

  • Methodological Answer : Hydrolysis of the methyl ester is a common impurity. Employ preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) for purification. Adjust reaction stoichiometry (excess methylating agent, e.g., CH₃I) during synthesis. Confirm purity via ¹H NMR (absence of δ ~12 ppm carboxylic acid signal) .

Q. Can computational models predict the crystallographic behavior of this compound derivatives?

  • Methodological Answer : Yes. Use Mercury software to analyze Cambridge Structural Database (CSD) entries of analogous benzoates (e.g., Ethyl 3-chloro-5-sulfamoylbenzoate). Hydrogen bonding between sulfamoyl NH and ester carbonyl groups often dictates packing motifs. Experimental validation via single-crystal XRD (Cu-Kα radiation) confirms predicted lattice parameters .

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

methyl 3-chloro-5-sulfamoylbenzoate

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)

InChI Key

IHYRDJNPMXLOMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N

Origin of Product

United States

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